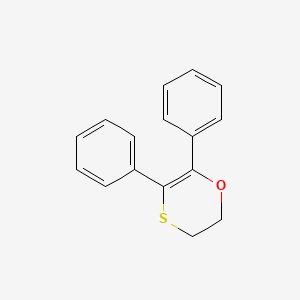

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Overview

Description

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin is a useful research compound. Its molecular formula is C16H14OS and its molecular weight is 254.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin, also known by its code name UBI-P293, is a compound that has garnered attention for its biological activities, particularly in the realm of plant growth regulation. This article delves into the various biological effects of this compound, highlighting its mechanisms of action, applications in horticulture, and relevant research findings.

This compound functions primarily as a localized growth inhibitor . It acts by blocking cell division and expansion in certain plant tissues while allowing well-formed tissues to develop normally. This selective inhibition leads to significant alterations in plant morphology and growth patterns.

Key Mechanisms:

- Cell Division Inhibition : The compound inhibits the development of terminal buds and promotes lateral shoot development when applied at optimal concentrations .

- Chemical Disbudding : UBI-P293 effectively induces disbudding in chrysanthemum plants by preventing the growth of lateral shoots while allowing the terminal bud to flourish .

Applications in Horticulture

The primary use of this compound is as a plant growth regulator . Its application has been extensively studied in various horticultural contexts:

Case Studies:

-

Chrysanthemum Cultivation :

- In studies conducted on chrysanthemum plants, UBI-P293 was shown to block the development of the top 8–10 nodes while allowing lateral shoots to develop at rates comparable to manually pruned plants. This resulted in a more uniform plant structure .

- Optimal concentrations for effective disbudding ranged from 0.25% to 1.0%, depending on the cultivar and environmental conditions.

- Citrus Fruit Degreening :

Research Findings

Extensive research has documented the biological activities and effectiveness of this compound across different studies:

Q & A

Basic Research Questions

Q. What factors determine the optimal concentration of 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin for chemical disbudding in chrysanthemums?

- Methodological Answer : Optimal concentration (0.25–1.0%) depends on cultivar sensitivity, growth stage, and environmental conditions. For example, in vegetative chrysanthemums, 0.25% effectively blocks 8–10 nodes without harming lateral shoots, while higher concentrations (≥1.0%) inhibit all development. Timing is critical: application during early flower bud initiation (15–24 short days) maximizes efficacy .

- Experimental Design Tip : Conduct dose-response trials across cultivars under controlled photoperiods. Monitor lateral shoot suppression vs. terminal bud development to identify cultivar-specific thresholds.

Q. How do environmental conditions influence the efficacy of this compound?

- Methodological Answer : Low light intensity and temperature delay chrysanthemum development, necessitating adjusted application timing and concentration. For instance, plants grown under 18 long days (LD) before short-day (SD) treatment require lower concentrations due to slower bud maturation. Light quality (e.g., red/far-red ratios) may also modulate phytochemical responses .

- Data Analysis Tip : Use growth chambers to isolate variables (light, temperature). Compare disbudding rates in greenhouse vs. controlled environments to quantify environmental impacts.

Q. What are the recommended handling and storage protocols for this compound?

- Safety and Stability : Store at 2–8°C in sealed, dry containers. Use PPE (gloves, goggles) and ensure proper ventilation during handling. The compound exhibits moderate acute toxicity (rat oral LD50: 3000 mg/kg) but lacks carcinogenic or mutagenic data. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physiological effects across plant species?

- Case Study : While this compound suppresses chrysanthemum lateral buds, it has no effect on sugar concentrations in carrot or beet roots, even at active concentrations. This suggests species-specific metabolic pathways or differential uptake mechanisms.

- Methodology : Compare transcriptomic profiles of treated vs. untreated tissues across species. Test whether phenyl group interactions with plant hormone receptors (e.g., auxin) explain selectivity .

Q. What analytical techniques are used to study its chemical stability and fragmentation pathways?

- Techniques : Electron impact mass spectrometry (EI-MS) reveals retro-Diels-Alder fragmentation, generating thiocarbonyl cations (e.g., m/z 121, 105). Computational studies (DFT) model reaction pathways, showing stabilization via electron-releasing substituents. Synthesis routes involve dichlorocarbene addition to dihydro-oxathiin precursors .

- Experimental Design : Synthesize isotopically labeled analogs to trace fragmentation products. Compare stability under varying pH and temperature conditions.

Q. How does the compound interact with plant cell division and expansion processes?

- Mechanistic Insight : It acts as a localized blocker of cell division and expansion in meristematic tissues, sparing mature cells. In chrysanthemums, it selectively inhibits apical dominance while allowing lateral shoot development post-pruning.

- Advanced Study : Use confocal microscopy to track cell cycle markers (e.g., cyclin B1) in treated tissues. Combine with hormone assays (auxin/cytokinin ratios) to dissect signaling cross-talk .

Q. Data Contradiction Analysis Table

Properties

IUPAC Name |

5,6-diphenyl-2,3-dihydro-1,4-oxathiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVBPNSXCWYLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206765 | |

| Record name | 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58041-19-3 | |

| Record name | P 293 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58041-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058041193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.